molecular formula C21H19BrN2O4 B3009894 Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate CAS No. 383899-37-4

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate

Cat. No.: B3009894
CAS No.: 383899-37-4
M. Wt: 443.297
InChI Key: WHSPDPMEDPDJRW-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is a synthetic organic compound featuring a hybrid structure combining a benzoate ester and a substituted quinoline moiety. The molecule comprises an ethyl 4-aminobenzoate backbone linked via an acetyl group to a 6-bromo-2-methyl-4-oxoquinoline ring. This quinoline derivative is characterized by a bromine atom at position 6, a methyl group at position 2, and a ketone at position 4, which may influence its electronic properties and biological interactions. The molecular formula is C₂₁H₁₉BrN₂O₄, with a calculated molecular weight of 443.29 g/mol.

Properties

IUPAC Name

ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4/c1-3-28-21(27)14-4-7-16(8-5-14)23-20(26)12-24-13(2)10-19(25)17-11-15(22)6-9-18(17)24/h4-11H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSPDPMEDPDJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=C2C=CC(=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its diverse biological activities. The presence of the bromo and acetyl groups enhances its pharmacological profile.

Chemical Formula: C18_{18}H18_{18}BrN3_{3}O3_{3}

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For example, compounds similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The compound's ability to inhibit antiapoptotic proteins such as Bcl-2 suggests a potential role in cancer therapy. Research indicates that similar quinoline derivatives can induce apoptosis in cancer cells, making them promising candidates for further development .
  • Anti-inflammatory Effects
    • Some studies have indicated that quinoline-based compounds possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways: By affecting pathways related to apoptosis and cell survival, this compound could alter the fate of cells in both bacterial infections and cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values indicating strong potential for therapeutic use.
Identified structure–activity relationships that suggest modifications at specific sites can enhance anticancer activity by increasing binding affinity to Bcl-2 proteins.
Reported synthesis methods that yield high purity and yield for quinoline derivatives, facilitating further biological testing.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including those similar to ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
Quinoline derivatives have been studied for their anticancer effects. This compound may influence cancer cell proliferation and apoptosis mechanisms. Preliminary studies suggest that it can induce cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer agent .

Pharmaceutical Formulations

Drug Delivery Systems
The compound can be incorporated into various drug delivery systems due to its favorable solubility and stability profile. Its ability to form complexes with other pharmaceutical agents enhances the bioavailability of active ingredients, making it a valuable component in formulations designed for controlled release .

Combination Therapies
this compound has shown promise in combination therapies, particularly in enhancing the efficacy of existing drugs. Studies indicate that when used alongside traditional chemotherapeutics, it can improve therapeutic outcomes by overcoming drug resistance mechanisms in cancer cells .

Research and Development

Synthetic Pathways
The synthesis of this compound involves complex chemical reactions that can be optimized for higher yields and purity. Various synthetic routes have been documented, providing insights into efficient production methods for research purposes .

Case Studies and Clinical Trials
Several case studies have documented the efficacy of quinoline derivatives in clinical settings. For instance, a study focusing on the use of related compounds in treating bacterial infections demonstrated significant improvements in patient outcomes compared to standard treatments . Ongoing clinical trials are examining the safety and efficacy profiles of these compounds in larger populations.

Data Table: Overview of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of various bacterial strains
Anticancer PropertiesInduces apoptosis and cell cycle arrest in cancer cells
Drug Delivery SystemsEnhances bioavailability and stability of pharmaceutical formulations
Combination TherapiesImproves efficacy when used with traditional chemotherapeutics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, particularly in the benzoate ester core and substituted aromatic systems. Below is a detailed analysis of key analogs:

Substituent Variations in the Quinoline and Aromatic Rings

  • Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS 895134-17-5): This intermediate (molecular formula: C₁₄H₁₄BrNO₃) lacks the benzoate ester group but retains the 6-bromo-2-methyl-4-oxoquinoline moiety.
  • Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1): Replacing the quinoline with a 4-bromophenyl group simplifies the structure (molecular formula: C₁₇H₁₆BrNO₃).
  • Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (CAS 686770-24-1): This analog substitutes the quinoline with a thieno-pyrimidinone ring (molecular formula: C₂₃H₂₁N₃O₄S₂).

Functional Group Modifications

  • However, the formyl group may also reduce stability under physiological conditions .
  • Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate: Incorporating methoxy and formyl groups (molecular formula: C₂₀H₁₉BrNO₇) enhances both electron-donating and electron-withdrawing effects, which could modulate solubility and redox activity .

Structural and Functional Comparison Table

Compound Name Key Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate 6-Br, 2-Me, 4-oxoquinoline C₂₁H₁₉BrN₂O₄ 443.29 Quinoline π-system, acetyl-amino linkage
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate 6-Br, 2-Me, 4-oxoquinoline C₁₄H₁₄BrNO₃ 316.17 Intermediate without benzoate
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-Br phenyl C₁₇H₁₆BrNO₃ 354.22 Simplified aromatic system
Ethyl 4-[[2-[(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Thieno-pyrimidinone, sulfanyl C₂₃H₂₁N₃O₄S₂ 475.56 Sulfur heterocycle, disulfide potential
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate 4-Br, 2-formylphenoxy C₁₈H₁₅BrNO₅ 404.22 Electrophilic formyl group

Key Findings and Implications

Quinoline vs. Simpler Aromatic Systems: The target compound’s quinoline moiety likely enhances π-π stacking interactions compared to single-ring analogs like the 4-bromophenyl derivative .

Bromine Positioning: Bromine at position 6 on the quinoline may confer steric and electronic effects distinct from bromine on phenyl rings, influencing binding specificity.

Functional Group Trade-offs : Formyl and sulfanyl groups in analogs introduce reactivity but may compromise stability or increase metabolic liability .

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